1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a cyclopenta[d]pyrimidine core with a methoxyphenyl group and a thioxo group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves cyclocondensation reactions. One common method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential neuroprotective and anti-inflammatory properties.
Industry: The compound can be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with molecular targets such as enzymes and proteins. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group plays a crucial role in its binding affinity and inhibitory effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one include:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl and thioxo groups but has a different core structure.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core and exhibit various biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-7-5-9(6-8-10)16-12-4-2-3-11(12)13(19)15-14(16)17/h5-8H,2-4H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQHFDAAJWTRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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